Cas no 1779940-58-7 (5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol)

5-Bromo-4-(2-hydroxyethyl)-2-methoxyphenol is a brominated phenolic compound featuring a hydroxyethyl substituent and a methoxy group. Its molecular structure lends itself to applications in organic synthesis, particularly as an intermediate in the production of fine chemicals and pharmaceuticals. The presence of both hydroxyl and methoxy functional groups enhances its reactivity, enabling selective modifications for targeted derivatization. The bromine atom further increases its utility in cross-coupling reactions, such as Suzuki or Heck couplings. This compound is valued for its stability under standard conditions and its compatibility with a range of solvents, making it a versatile reagent in research and industrial settings. Proper handling and storage are recommended to maintain purity.
5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol structure
1779940-58-7 structure
商品名:5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol
CAS番号:1779940-58-7
MF:C9H11BrO3
メガワット:247.085842370987
CID:6594604
PubChem ID:105426144

5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol
    • EN300-1924507
    • 1779940-58-7
    • インチ: 1S/C9H11BrO3/c1-13-9-4-6(2-3-11)7(10)5-8(9)12/h4-5,11-12H,2-3H2,1H3
    • InChIKey: KLBLPPMDYWNZMA-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=C(C=C1CCO)OC)O

計算された属性

  • せいみつぶんしりょう: 245.98916g/mol
  • どういたいしつりょう: 245.98916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 49.7Ų

5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1924507-1.0g
5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol
1779940-58-7
1g
$943.0 2023-05-26
Enamine
EN300-1924507-10.0g
5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol
1779940-58-7
10g
$4052.0 2023-05-26
Enamine
EN300-1924507-0.05g
5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol
1779940-58-7
0.05g
$792.0 2023-09-17
Enamine
EN300-1924507-1g
5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol
1779940-58-7
1g
$943.0 2023-09-17
Enamine
EN300-1924507-5g
5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol
1779940-58-7
5g
$2732.0 2023-09-17
Enamine
EN300-1924507-0.5g
5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol
1779940-58-7
0.5g
$905.0 2023-09-17
Enamine
EN300-1924507-10g
5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol
1779940-58-7
10g
$4052.0 2023-09-17
Enamine
EN300-1924507-0.1g
5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol
1779940-58-7
0.1g
$829.0 2023-09-17
Enamine
EN300-1924507-5.0g
5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol
1779940-58-7
5g
$2732.0 2023-05-26
Enamine
EN300-1924507-2.5g
5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol
1779940-58-7
2.5g
$1848.0 2023-09-17

5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol 関連文献

5-bromo-4-(2-hydroxyethyl)-2-methoxyphenolに関する追加情報

5-Bromo-4-(2-Hydroxyethyl)-2-Methoxyphenol: A Comprehensive Overview

The compound 5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol (CAS No. 1779940-58-7) is a versatile aromatic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 5-position, a hydroxyethyl group at the 4-position, and a methoxy group at the 2-position of a phenol ring. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable building block in organic synthesis.

Recent studies have highlighted the potential of 5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel antioxidants and anti-inflammatory agents. The hydroxyl and methoxy groups on the phenol ring contribute to its ability to undergo various chemical reactions, such as nucleophilic aromatic substitution and coupling reactions, which are essential in drug discovery processes.

The synthesis of 5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol typically involves multi-step procedures, including bromination, alkylation, and oxidation reactions. These methods have been optimized in recent years to improve yield and purity. For example, a study published in *Journal of Organic Chemistry* demonstrated a novel approach using microwave-assisted synthesis to achieve higher yields of the compound under mild conditions. Such advancements underscore the importance of continuous innovation in synthetic methodologies to meet the growing demand for this compound.

In terms of applications, 5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol has shown promise in the development of advanced materials. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel catalysts for industrial processes. Additionally, its hydroxyl group enables it to participate in hydrogen bonding networks, making it a candidate for applications in polymer chemistry and nanotechnology.

From an environmental perspective, researchers have investigated the biodegradation pathways of 5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol to assess its ecological impact. Studies conducted by environmental scientists have revealed that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic ecosystems. This information is crucial for industries that utilize this compound to ensure compliance with environmental regulations.

The chemical stability of 5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol has also been a focus of recent research. Scientists have examined its thermal stability and resistance to oxidation under various conditions. These studies have provided valuable insights into its suitability for high-temperature applications and its potential as a stabilizer in formulations requiring prolonged shelf life.

In conclusion, 5-bromo-4-(2-hydroxyethyl)-2-methoxyphenol (CAS No. 1779940-58-7) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, while ongoing research continues to uncover new avenues for its utilization. As advancements in synthetic methodologies and application development progress, this compound is poised to play an increasingly important role in both academic and industrial settings.

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